[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid
Description
[(2-Methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid is a pyran-derived compound featuring a methyl group at position 2 and an oxyacetic acid moiety at position 3 (Figure 1). Its synthesis involves reacting maltol (3-hydroxy-2-methyl-4H-pyran-4-one) with diethyl bromomalonate in the presence of K₂CO₃, yielding diethyl 2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)malonate (62% yield), which is subsequently hydrolyzed to the sodium salt of the target compound (80% yield) . Key spectral data include:
- ¹H-NMR (D₂O): δ 2.40 (s, 3H, CH₃), 6.42 (d, 1H, pyran H5), 7.92 (d, 1H, pyran H6).
- ¹³C-NMR (D₂O): δ 14.98 (CH₃), 174.30 (COOH) .
The compound’s planar pyran ring and conjugated system contribute to UV activity, while the oxyacetic acid group enhances hydrogen-bonding capacity and solubility in aqueous environments.
Properties
IUPAC Name |
2-(2-methyl-4-oxopyran-3-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-5-8(13-4-7(10)11)6(9)2-3-12-5/h2-3H,4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXPTVSFDRDTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid typically involves the reaction of 2-methyl-4-oxo-4H-pyran-3-yl propionate with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of ester hydrolysis under acidic or basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions followed by hydrolysis. The process is optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of [(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammation .
Comparison with Similar Compounds
Aryloxyacetic Acid Derivatives
Example : Substituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids ()
- Structural Differences : The benzopyran core introduces aromaticity and extended conjugation compared to the pyran ring in the target compound. Substituents at positions 3 and 5 (e.g., Cl, CH₃) enhance diuretic and uricosuric activity .
- Bioactivity : 3,5-Disubstituted derivatives exhibit potent natriuretic (urinary sodium excretion) and uricosuric (urate-lowering) effects, whereas the pyran analog’s activity remains uncharacterized .
- Synthetic Complexity : Benzopyran derivatives require multi-step syntheses involving Friedel-Crafts acylation, increasing production costs .
Pyridinone-Based Analogs
Example : 2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid ()
- Structural Differences: A pyridinone ring replaces the pyran system, introducing a nitrogen atom and altering electronic properties. The hydroxyl group at position 3 enhances solubility (logP ≈ -0.5) compared to the methyl group in the target compound (logP ≈ 0.2) .
Ester-Functionalized Derivatives
Example : Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate ()
Fused-Ring Systems
Example : 2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid ()
- Structural Differences : A pyrazolo-pyridine fused ring system introduces additional hydrogen-bonding sites (N-H groups) and rigidity.
- Bioactivity : Pyrazolo-pyridines are studied for kinase inhibition, suggesting divergent therapeutic applications compared to pyran-based compounds .
Structure-Activity Relationship (SAR) Insights
- Core Ring Modifications: Pyran vs. Benzopyran: Benzopyran derivatives () exhibit enhanced bioactivity due to aromatic stabilization and substituent positioning. Pyran vs. Pyridinone: Nitrogen in pyridinone () alters electron density, improving metal chelation but reducing metabolic stability.
- Hydroxyl or acetyl groups () modulate solubility and reactivity.
- Functional Group Impact :
Comparative Data Table
Biological Activity
[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antioxidant, and other pharmacological properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a pyran ring structure with a methyl group and an acetic acid moiety, which contributes to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 75 µM and Escherichia coli at 50 µM .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µM |
| Escherichia coli | 50 µM |
| Streptococcus agalactiae | 100 µM |
Antioxidant Activity
The compound has also demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro studies have shown that it can scavenge free radicals effectively, comparable to established antioxidants like Trolox . The mechanism involves the modulation of oxidative stress pathways, potentially through the inhibition of certain enzymes involved in oxidative damage .
The biological effects of this compound are believed to stem from its interaction with specific molecular targets. It may inhibit enzymes such as aldose reductase (ALR2), which is implicated in diabetic complications and oxidative stress . The compound's ability to modulate these pathways suggests potential applications in treating conditions related to oxidative damage and inflammation.
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study focused on the antibacterial properties of various pyran derivatives, including this compound, found that it significantly reduced bacterial viability in culture assays .
- Antioxidant Effects : Another research effort evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays, confirming its efficacy in reducing lipid peroxidation in cellular models .
- Therapeutic Applications : Ongoing research is exploring its potential as a therapeutic agent for conditions such as diabetes and cardiovascular diseases due to its dual action as an antioxidant and enzyme inhibitor .
Comparison with Related Compounds
This compound shares structural similarities with other pyran-based compounds known for their biological activities. For example, derivatives like 2-methyl-4-oxo-4H-pyran-3-carboxylic acid have shown comparable antimicrobial and antioxidant effects .
| Compound Name | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| This compound | Moderate | High |
| 2-methyl-4-oxo-4H-pyran-3-carboxylic acid | High | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing [(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, maltol (10 mmol) reacts with diethyl bromomalonate (15 mmol) in dry CH₂Cl₂ under reflux with K₂CO₃ (20 mmol) as a base. Purification via flash chromatography (petroleum ether:ethyl acetate, 8:2) yields the intermediate diethyl 2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)malonate (62% yield). Subsequent hydrolysis with NaOH (1:2 ratio) produces the sodium salt derivative (80% yield). Key steps include controlling stoichiometry, reflux duration, and solvent selection .
Q. How can spectroscopic techniques validate the structure of this compound derivatives?
- Methodological Answer :
- ¹H-NMR : Characteristic signals include δ 2.39 ppm (2-CH₃), δ 6.26–7.92 ppm (pyran ring protons), and δ 4.18–4.28 ppm (OCH₂CH₃ groups) for intermediates. For hydrolyzed derivatives, OCH₂CH₃ peaks disappear, confirming de-esterification .
- ESI-MS : Molecular ion peaks at m/z 307 (M+Na) for intermediates and m/z 227 (M+H) for hydrolyzed products confirm molecular weights .
Q. What safety protocols are critical when handling pyran-based acetic acid derivatives?
- Methodological Answer :
- Use engineering controls (e.g., fume hoods) to limit airborne exposure.
- Wear PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Follow protocols for decontamination (e.g., emergency showers, CH₂Cl₂ washing for spills). Avoid eating/drinking in labs, and store compounds in dry conditions .
Advanced Research Questions
Q. How does this compound function as a ligand in metal coordination chemistry?
- Methodological Answer : The compound’s malonate and pyran-oxy groups enable chelation. For example, its sodium salt (3) forms stable iron(III) complexes. Stability constants can be determined via UV-Vis titration under controlled pH, while coordination geometry is analyzed using X-ray crystallography or DFT calculations. NMR shifts in D₂O (e.g., δ 4.89 ppm for H2) indicate ligand-metal interactions .
Q. What strategies resolve contradictions in reaction yields or byproduct formation during synthesis?
- Methodological Answer :
- Byproduct Analysis : Use TLC or HPLC to monitor reaction progress. For example, unreacted maltol or diethyl bromomalonate can be detected via Rf values (petroleum ether:ethyl acetate systems).
- Yield Optimization : Adjust molar ratios (e.g., excess diethyl bromomalonate) or extend reflux time to drive reactions to completion. Re-crystallization or column chromatography (silica gel, gradient elution) isolates pure products .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Simulate electron density maps to identify electrophilic centers (e.g., carbonyl groups at δ 173.75 ppm in ¹³C-NMR).
- Molecular Dynamics : Model solvent effects (e.g., CH₂Cl₂ polarity) on reaction pathways. Software like Gaussian or ORCA can predict transition states and activation energies for substitution reactions .
Q. What are the challenges in synthesizing hydrolytically stable derivatives for biomedical applications?
- Methodological Answer : Hydrolysis-prone esters (e.g., diethyl malonate) can be replaced with amide or ether linkages. For example, substituting bromomalonate with bromoacetophenone derivatives may enhance stability. Stability assays in PBS (pH 7.4, 37°C) monitored via LC-MS quantify degradation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
